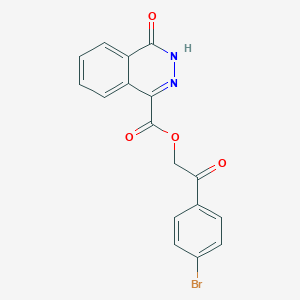
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide, also known as BEMOSA, is a chemical compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, BEMOSA has shown promising results in scientific research for its potential therapeutic effects in other areas.
Mecanismo De Acción
The mechanism of action of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is a zinc-containing enzyme that plays a key role in regulating the pH of tumor microenvironments. By inhibiting this enzyme, this compound can disrupt the acidic environment that promotes tumor growth and metastasis. Additionally, this compound has been shown to inhibit the activity of other enzymes such as carbonic anhydrase II and III, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have shown that this compound can reduce tumor growth and metastasis in mouse models of breast cancer and melanoma. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of arthritis and diabetes. These effects are believed to be due to the inhibition of carbonic anhydrase enzymes and the resulting changes in pH and oxygenation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-5-ethyl-2-methoxybenzenesulfonamide in lab experiments is its high yield and purity. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied for its potential side effects, which could limit its use in clinical applications.
Direcciones Futuras
There are several future directions for research on N-benzyl-5-ethyl-2-methoxybenzenesulfonamide. One area of interest is in the development of new cancer therapies based on the inhibition of carbonic anhydrase IX. Additionally, this compound could be studied for its potential effects on other disease models such as neurodegenerative diseases and cardiovascular disease. Finally, further research is needed to determine the safety and efficacy of this compound in clinical settings, which could pave the way for its use in human therapies.
Métodos De Síntesis
The synthesis of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by recrystallization. The yield of the reaction is relatively high, making this compound an attractive compound for further research.
Aplicaciones Científicas De Investigación
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic effects in various disease models. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This effect is believed to be due to the inhibition of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
Propiedades
Fórmula molecular |
C16H19NO3S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-13-9-10-15(20-2)16(11-13)21(18,19)17-12-14-7-5-4-6-8-14/h4-11,17H,3,12H2,1-2H3 |
Clave InChI |
NLJWDYILXHVYMJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)




![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)
![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
